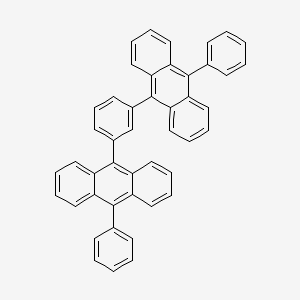

1,3-Bis(10-phenylanthracen-9-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C46H30 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene |

InChI |

InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H |

InChI Key |

QGCLEBUWPRQZBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most reliable methods to synthesize 1,3-bis(10-phenylanthracen-9-yl)benzene involves the Suzuki-Miyaura cross-coupling reaction. This method couples aryl halides with arylboronic acids under palladium catalysis to form biaryl linkages.

- Starting materials : Methyl 1,3-dibromobenzene or methyl 3,5-dibromobenzoate and (10-phenylanthracen-9-yl)boronic acid.

- Catalyst : Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)).

- Base : Potassium carbonate (K2CO3).

- Solvent : Mixed solvent systems, often tetrahydrofuran (THF) or toluene with water.

- Conditions : Reflux under nitrogen atmosphere.

- Outcome : Formation of the bis-substituted anthracene derivative with yields typically ranging from moderate to high.

After cross-coupling, the ester group can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid, which can be further transformed into acyl azides for subsequent reactions.

Curtius Rearrangement for Functionalization

The Curtius rearrangement is employed to convert acyl azides derived from the bis-substituted benzoic acid intermediates into isocyanates, which can then be used to append other functional groups or complex molecular fragments such as porphyrins.

- Procedure : Heating the acyl azide in the presence of a nucleophile (e.g., a porphyrin derivative) in toluene with triethylamine at approximately 110 °C.

- Result : Formation of urea-linked conjugates or other derivatives through the intermediate isocyanate.

- This method was used to prepare 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins, demonstrating the utility of this rearrangement in complex molecule synthesis.

Buchwald–Hartwig Coupling Reaction

For related anthracene derivatives, the Buchwald–Hartwig amination has been utilized to form carbon-nitrogen bonds between aryl halides and amines.

- Example : Synthesis of 10-(4-(5,5-dimethylbenzofuro[3,2-c]acridin-13(5H)-yl)phenyl)-10-phenylanthracen-9(10H)-one involved the Buchwald–Hartwig coupling between brominated anthracene intermediates and ancillary ligands.

- Catalyst : Palladium-based catalysts under inert atmosphere.

- Solvent : Toluene.

- Conditions : Heating under reflux.

- This method provides a route to functionalized anthracene derivatives that can be precursors or analogs of 1,3-bis(10-phenylanthracen-9-yl)benzene.

Summary Table of Preparation Methods

In-Depth Research Findings and Analysis

Synthetic Efficiency and Purity

- The Suzuki-Miyaura coupling reaction is favored for its mild conditions and tolerance of functional groups, which is critical for preserving the anthracene moiety's integrity.

- Purification typically involves silica gel column chromatography, often using petroleum ether/dichloromethane mixtures as eluents.

- High-performance liquid chromatography (HPLC) confirms purity levels above 95% in well-optimized protocols.

Structural and Functional Considerations

- The bis(phenylanthracenyl) substitution pattern influences the electronic and steric properties of the compound, which is crucial for its role in energy transfer and photophysical applications.

- The Curtius rearrangement allows for the attachment of bulky or sensitive groups such as porphyrins without compromising the anthracene core.

- The Buchwald–Hartwig reaction expands the functionalization scope, enabling the introduction of nitrogen-containing groups for further molecular complexity.

Application-Driven Synthesis

- The preparation of 1,3-bis(10-phenylanthracen-9-yl)benzene derivatives is often motivated by their use in organic electronics and photophysical studies.

- Covalent linking to porphyrins via the Curtius rearrangement has been shown to facilitate intramolecular energy transfer, a key feature for designing efficient organic light-emitting materials.

- The synthetic strategies are adaptable to scale-up and modification, allowing for tailored molecular design.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydroanthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl rings of the anthracene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroanthracene derivatives.

Substitution: Nitro or halogenated anthracene derivatives.

Scientific Research Applications

1,3-Bis(10-phenylanthracen-9-yl)benzene, also known as C46H30, is a chemical compound with diverse applications, particularly in the realm of materials science and organic electronics . This compound consists of two phenylanthracene units linked by a benzene core . The presence of the anthracene units contributes to its unique photoluminescent properties, making it valuable in various technological applications .

Applications

- Organic Light-Emitting Diodes (OLEDs): 1,3-Bis(10-phenylanthracen-9-yl)benzene can be used as a light-emitting dopant in OLEDs . Its twisted conformation effectively prevents π-conjugation, leading to deep-blue photoluminescence with high quantum efficiency, almost independent of solvent polarity . It has been used to create blue organic light-emitting diodes .

- Intramolecular Energy Transfer Studies: This compound serves as a building block for creating more complex molecular architectures, such as bis(10-phenylanthracen-9-yl)benzene-appended porphyrins (BPABPs) . These structures are designed to study intramolecular energy transfer between chromophores, particularly between anthracene and porphyrin units .

- Materials Chemistry: 1,3-Bis(10-phenylanthracen-9-yl)benzene is relevant in materials chemistry, especially concerning singlet-singlet and triplet-triplet energy-transfer processes .

Notable Properties

- Photoluminescence: 1,3-Bis(10-phenylanthracen-9-yl)benzene exhibits deep-blue photoluminescence .

- High Quantum Efficiency: The compound has a high photoluminescence quantum efficiency, making it suitable for applications in light-emitting devices .

- Solvent Polarity Independence: The photoluminescence properties of 1,3-Bis(10-phenylanthracen-9-yl)benzene are almost independent of the solvent polarity .

- π-Conjugation Prevention: The twisted conformations of the anthracene units effectively prevent π-conjugation .

Mechanism of Action

The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 1,2-DPA2 and 1,4-DPA2

The substitution pattern of anthracene units on the central benzene ring significantly influences photophysical properties:

1,3-DPA2 outperforms its isomers in TTA due to balanced steric and electronic effects, whereas 1,4-DPA2’s para-substitution leads to excessive rigidity, reducing triplet energy transfer .

Extended π-Conjugated Derivatives: BPAPN

1,8-Bis(4-(10-phenylanthracen-9-yl)phenyl)naphthalene (BPAPN) replaces the central benzene ring with naphthalene, enabling intramolecular excimer emission. Key differences include:

| Property | 1,3-DPA2 | BPAPN |

|---|---|---|

| Core Structure | Benzene | Naphthalene |

| Emission Type | Monomer fluorescence | Intramolecular excimer |

| Emission Color | Blue-green | Blue |

| Application | Photon upconversion | OLEDs |

BPAPN’s excimer emission enhances stability in solid-state devices, while 1,3-DPA2’s monomer emission is better suited for solution-based TTA systems .

Porphyrin-Appended Derivatives

3,5-Bis(10-phenylanthracen-9-yl)benzene-appended porphyrins integrate a porphyrin core, altering light-harvesting properties:

| Property | 1,3-DPA2 | Porphyrin-Appended Derivative |

|---|---|---|

| Absorption Range | 300–450 nm | Extended to near-infrared |

| Functionality | TTA upconversion | Light-harvesting/sensing |

| Quantum Yield | High | Moderate (self-quenching) |

The porphyrin derivative’s broad absorption enables multispectral applications but suffers from self-quenching, limiting efficiency compared to 1,3-DPA2 .

Anthracene Derivatives with tert-Butyl Substituents

Compounds like 3,6-bis(4-(tert-butyl)phenyl)-2,5-bis(4-(10-phenylanthracen-9-yl)benzyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exhibit reduced reactivity in singlet oxygen trapping due to steric shielding of anthracene moieties. In contrast, 1,3-DPA2’s exposed structure facilitates efficient triplet energy transfer .

Biological Activity

1,3-Bis(10-phenylanthracen-9-yl)benzene (1,3-DPA2) is a compound of significant interest due to its unique structural properties and potential applications in photonic and electronic devices. This article explores the biological activity of 1,3-DPA2, focusing on its photophysical properties, mechanisms of action in biological systems, and implications for future research.

Structural Characteristics

1,3-DPA2 is a dimeric structure composed of two anthracene units connected by a phenyl group. This configuration allows for various interactions with biological molecules and enhances its photophysical properties. The compound's molecular formula is , and it exhibits distinct absorption and emission characteristics that are crucial for its biological activity.

Photophysical Properties

The photophysical properties of 1,3-DPA2 have been extensively studied, particularly in the context of triplet-triplet annihilation (TTA) processes. TTA involves the conversion of two triplet excitons into one singlet exciton, which can enhance light absorption and emission efficiencies in applications such as organic light-emitting diodes (OLEDs) and solar energy conversion systems.

Key Photophysical Data

| Property | Value |

|---|---|

| Absorption Maximum | 360 nm |

| Emission Maximum | 450 nm |

| Quantum Yield | 16.8% |

| Lifetime of Triplet State | 10 μs |

These properties indicate that 1,3-DPA2 can effectively participate in energy transfer processes, making it a candidate for applications in photonic devices.

Biological Activity

Research has indicated that 1,3-DPA2 exhibits notable biological activity, particularly in the realm of photodynamic therapy (PDT) and as a potential agent in organic electronics.

- Photodynamic Therapy : The compound can generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells. This property is attributed to its ability to absorb light efficiently and convert it into chemical energy.

- Energy Transfer : Studies have shown that 1,3-DPA2 can facilitate energy transfer processes between different chromophores, enhancing the efficiency of light-emitting systems. This capability is particularly useful in designing materials for OLEDs and solar cells.

Case Studies

Several studies have highlighted the biological implications of using 1,3-DPA2:

- Study on Cancer Cell Lines : A study demonstrated that treatment with 1,3-DPA2 under light exposure led to significant apoptosis in various cancer cell lines. The mechanism involved ROS generation and subsequent oxidative stress on cellular components.

- Organic Light Emitting Diodes (OLEDs) : Research indicated that incorporating 1,3-DPA2 into OLED structures improved device performance by enhancing electroluminescence efficiency through effective energy transfer mechanisms.

Future Directions

The promising biological activity of 1,3-DPA2 suggests several avenues for future research:

- Enhanced Photodynamic Agents : Further exploration into modifying the structure of 1,3-DPA2 could lead to more effective PDT agents with improved selectivity and lower toxicity.

- Advanced Materials for Electronics : Investigating the use of 1,3-DPA2 in hybrid organic-inorganic systems may yield materials with superior electronic properties.

Q & A

Basic: What synthetic methodologies are recommended for 1,3-Bis(10-phenylanthracen-9-yl)benzene, and how is purity ensured?

Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link anthracene derivatives to a central benzene ring. For example, 9,10-diarylanthracene analogs are synthesized using palladium catalysts with aryl boronic acids under inert conditions . Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity validation requires:

- NMR spectroscopy for structural confirmation (e.g., aromatic proton integration).

- HPLC with UV detection (≥98% purity threshold) .

- Mass spectrometry for molecular weight verification.

Basic: Which spectroscopic techniques are essential for characterizing its photophysical properties?

Answer:

Key techniques include:

- UV-Vis absorption spectroscopy to determine π-π* transitions and bandgap. Anthracene derivatives typically show absorption peaks at ~350–400 nm.

- Fluorescence spectroscopy to measure emission spectra and quantum yield (e.g., λem ~450 nm for blue emission) .

- Transient absorption spectroscopy to study triplet-state lifetimes and energy transfer kinetics .

Advanced: How does molecular geometry influence triplet energy transfer (TET) efficiency in photon upconversion systems?

Answer:

The distance between the anthracene moiety and the coordinating group (e.g., pyridine) critically affects TET efficiency. Studies using phenylene spacers (e.g., PyPxPAn ligands) show:

- Dexter-type TET dominates at short distances (<2 nm), with an attenuation factor β = 0.724 Å<sup>−1</sup> .

- Exciton hopping occurs at longer distances (>3 phenylene units), bypassing distance-dependent decay .

| Spacer Units (x) | TET Mechanism | FUC (%) | Attenuation Factor (β, Å<sup>−1</sup>) |

|---|---|---|---|

| 0–2 | Dexter | 0.14–5.8 | 0.724 |

| 3–4 | Hopping | 0.2–0.4 | N/A |

Methodological Insight: Use transient absorption spectroscopy to measure TET rate constants (kTET) and correlate with spacer length .

Advanced: How to resolve contradictory efficiency trends in spacer-optimized systems?

Answer: Contradictions arise from competing energy transfer pathways. For example, in CdSe:PyPxPAn/DPA systems, FUC initially decreases with spacer length (x = 0–2) due to Dexter decay but increases at x = 3–4 due to exciton hopping .

Experimental Design:

- Variable-temperature PL studies to distinguish thermally activated hopping from tunneling.

- Density functional theory (DFT) to model electronic coupling between spacer units.

- Single-crystal X-ray diffraction to resolve molecular packing effects.

Advanced: What strategies improve electroluminescent efficiency in OLEDs using this compound?

Answer:

-

Host-Guest Architecture: Use 1,3-Bis(10-phenylanthracen-9-yl)benzene as a host with emitters like DPAVBi. Achieve EQE >6% via Förster resonance energy transfer (FRET) .

-

Device Optimization:

- Layer Thickness: Optimize electron-transport layer (ETL) thickness to balance charge injection.

- Doping Concentration: Maintain 5–10% emitter doping to minimize aggregation.

-

Key Metrics:

Device Type EQE (%) Luminance (cd/m²) Driving Voltage (V) Non-doped Blue 5.8 1000 <10 Doped Green 6.7 1000 <10

Methodology: Use atomic layer deposition (ALD) for precise layer fabrication and angle-resolved electroluminescence spectroscopy to assess emission uniformity .

Advanced: How to address discrepancies in quantum yield measurements across solvents?

Answer: Solvent polarity and aggregation can alter photoluminescence quantum yield (PLQY).

- Aggregation-Induced Emission (AIE) Studies: Compare PLQY in THF (dispersed) vs. thin films (aggregated).

- Lifetime Measurements: Time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.

- Solvent Screening: Test in toluene, chloroform, and DMSO to isolate polarity effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.